molecular formula C28H32N4O B11208466 7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11208466
M. Wt: 440.6 g/mol
InChI Key: MUCKECRIZRAIKH-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with a suitable amine, followed by cyclization and further functionalization to introduce the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cancer cell survival . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for multi-target drug development .

Properties

Molecular Formula

C28H32N4O

Molecular Weight

440.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H32N4O/c1-19-14-21(16-28(2,3)15-19)31-26-25-24(20-8-6-5-7-9-20)17-32(27(25)30-18-29-26)22-10-12-23(33-4)13-11-22/h5-13,17-19,21H,14-16H2,1-4H3,(H,29,30,31)

InChI Key

MUCKECRIZRAIKH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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